2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of fluorine and sulfur atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-oxadiazole
- 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-triazole
- 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole-2-thiol
Uniqueness
This compound is unique due to the combination of its fluorine and sulfur atoms, which impart distinct chemical and physical properties. These properties can enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
298229-95-5 |
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Molecular Formula |
C11H11FN2OS2 |
Molecular Weight |
270.4g/mol |
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H11FN2OS2/c1-7-13-14-11(17-7)16-6-8-3-4-10(15-2)9(12)5-8/h3-5H,6H2,1-2H3 |
InChI Key |
HEGQMHYCIFNPEL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)F |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)F |
solubility |
34.7 [ug/mL] |
Origin of Product |
United States |
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